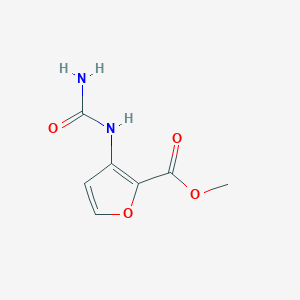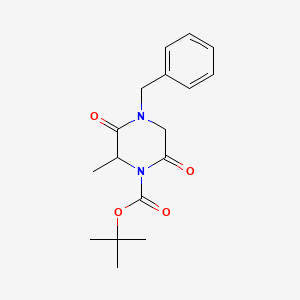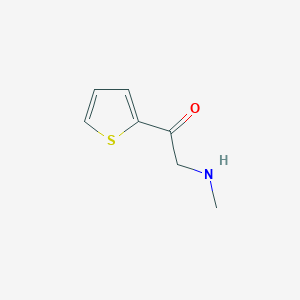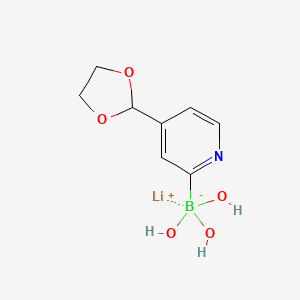
Methyl 3-ureidofuran-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
-
From α-Chloro Ketones
-
From β-Dicarbonyl Compounds
Molecular Structure Analysis
The molecular structure of Methyl 3-ureidofuran-2-carboxylate consists of a furan ring with a ureido group attached at position 3. The ureido group contains a carbonyl (C=O) and an amino (NH2) functional group .
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
1. Enzymatic Reactivity and Carboxylation Studies
Methyl 3-ureidofuran-2-carboxylate has been implicated in enzymatic reactivity studies, particularly in the context of acetyl coenzyme A carboxylase systems in bacteria like Escherichia coli. It has been used to investigate the site of carboxylation in biotin, demonstrating that the ureido-N of biotin is the enzymatic site of carboxylation. This has broader implications in understanding enzymatic processes involving carboxylation in biological systems (Guchhait et al., 1974).
2. Enhancement of Arginine Methylation
Studies have shown that certain derivatives of Methyl 3-ureidofuran-2-carboxylate, such as aryl ureido acetamido indole carboxylates, can enhance the methylation of histone or nonhistone substrates. This is significant in the context of gene expression modulation, where arginine methylation plays a crucial role (Castellano et al., 2012).
3. Chemical Synthesis and Molecular Transformations
Methyl 3-ureidofuran-2-carboxylate has been used in various chemical synthesis processes. For example, it has been involved in the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, showcasing its utility in organic synthesis and chemical transformations (Giri et al., 2007).
4. Bioactive Compound Synthesis
The compound has been a part of synthesizing bioactive compounds such as isothiazole derivatives, potentially impacting pharmaceutical and medicinal chemistry applications. This includes the creation of acyl and ureido derivatives of substituted amides, which have implications for circulatory system treatments (Burak & Machoń, 1992).
5. Involvement in Nucleotide Modifications
Methyl 3-ureidofuran-2-carboxylate derivatives have been studied for their ability to modify nucleotides, particularly in the context of oligonucleotide derivatives. This modification process has potential applications in biotechnology and genetic engineering (Ivanovskaia et al., 1995).
Zukünftige Richtungen
: Gomonov, K. A., & Pelipko, V. V. (2022). Synthesis of polysubstituted furan-3(4)-carboxylates (microreview). Chemistry of Heterocyclic Compounds, 58(10), 394–396. DOI: 10.1007/s10593-022-03103-9 : ChemicalBook. (n.d.). Methyl 3-ureidofuran-2-carboxylate. Retrieved from [here](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42589297.htm
Eigenschaften
IUPAC Name |
methyl 3-(carbamoylamino)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3H,1H3,(H3,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAKSTBMLMFFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735275 | |
| Record name | Methyl 3-(carbamoylamino)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-ureidofuran-2-carboxylate | |
CAS RN |
1093066-63-7 | |
| Record name | Methyl 3-(carbamoylamino)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1509445.png)